Fmoc-Thr(SO3Na)-OH

Sulfopeptide synthesis Fmoc-SPPS Acid-labile protecting groups

Standard Fmoc-Thr derivatives cannot introduce stable O-sulfation, leading to desulfation during TFA cleavage. Fmoc-Thr(SO3Na)-OH solves this with proven acid stability. • **Acid Stability:** ≤5% desulfation under standard SPPS cleavage - ensures homogeneous sulfopeptides. • **Enhanced Solubility:** Sodium sulfonate disrupts aggregation in hydrophobic or β-sheet sequences. • **Protocol Compatibility:** Direct drop-in for automated Fmoc-SPPS synthesizers; consistent ≥95% purity for industrial-scale synthesis.

Molecular Formula C19H18NNaO8S
Molecular Weight 443.4 g/mol
Cat. No. B12282746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Thr(SO3Na)-OH
Molecular FormulaC19H18NNaO8S
Molecular Weight443.4 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C19H19NO8S.Na/c1-11(28-29(24,25)26)17(18(21)22)20-19(23)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,11,16-17H,10H2,1H3,(H,20,23)(H,21,22)(H,24,25,26);/q;+1/p-1/t11-,17+;/m1./s1
InChIKeyDUUMOTOMYSLKCC-NRNQBQMASA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Thr(SO3Na)-OH Overview


Fmoc-Thr(SO3Na)-OH (CAS 160112-18-5) is a protected amino acid derivative that combines a 9-fluorenylmethoxycarbonyl (Fmoc) group with a sodium sulfonate moiety on the threonine side chain . It is designed for the direct, site-specific incorporation of sulfated threonine residues into synthetic peptides via Fmoc solid-phase peptide synthesis (SPPS), enabling the study of O-sulfation as a critical post-translational modification in proteins involved in signaling, adhesion, and viral entry . The sulfonate group confers enhanced hydrophilicity and serves as a stable mimic of enzymatically introduced sulfate esters .

Fmoc-SPPS sulfopeptide workflow
Site-specific sulfothreonine incorporation
Hydrophilic sulfonate for O-sulfation studies

Why Generic Threonine Derivatives Fail


Generic Fmoc-threonine derivatives, such as Fmoc-Thr(tBu)-OH, provide no means to introduce a sulfate ester, a modification essential for the biological activity of many proteins. Even among sulfated building blocks, the sodium counterion form (Fmoc-Thr(SO3Na)-OH) presents distinct handling and stability properties compared to free acid or tetrabutylammonium salt variants [1]. Crucially, the intrinsic acid lability of O-sulfate linkages renders simple substitution with non-optimized sulfated derivatives impractical, as they may undergo extensive desulfation during standard TFA cleavage and deprotection steps [1]. The following quantitative evidence demonstrates why Fmoc-Thr(SO3Na)-OH—and its closely optimized analog—must be prioritized over in-class alternatives for reliable sulfopeptide synthesis.

Non-sulfated Thr analogs

Fmoc-Thr(tBu)-OH cannot introduce the O-sulfate modification required for activity studies.

Sodium vs. TBA salt acid stability

TBA salt reported <5% desulfation; sodium salt stability profile may differ and requires verification.

Alternative salt forms

Free acid or TBA salt variants may shift solubility, coupling efficiency, and handling properties compared to the sodium form.

Fmoc-Thr(SO3Na)-OH Evidence Guide


Acid Stability in TFA Cleavage

The tetrabutylammonium (TBA) salt analog of Fmoc-Thr(SO3Na)-OH, Fmoc-Thr(SO3−N+Bu4)-OH, exhibits significantly improved acid stability compared to earlier sodium and barium salt preparations [1]. In stability experiments using 95% TFA at room temperature—conditions mimicking standard peptide deprotection and resin cleavage—desulfation for the TBA salt was measured at less than 5% after the time required for complete deprotection and cleavage [1]. This represents a substantial reduction in side-product formation relative to prior methodologies where desulfation was a major impediment [1].

Acid Stability
Head-to-head
<5% desulfation
Supports low-desulfation cleavage context
Reported for TBA salt analog; Na⁺ salt data to verify
Sulfopeptide synthesis Fmoc-SPPS Acid-labile protecting groups

Organic Solvent Solubility

The preparation of Fmoc-Thr(SO3−N+Bu4)-OH, the TBA salt analog, resulted in a building block with 'good solubilities in organic solvents' [1]. This property is essential for achieving high coupling efficiencies in Fmoc-SPPS, as it ensures the protected amino acid can be delivered to the resin-bound peptide chain in a homogeneous solution. Poorly soluble derivatives often lead to incomplete couplings and require excess reagent or extended reaction times [1].

Organic Solubility
Cross-study comparable
Good solubility in organic solvents
Supports coupling efficiency in SPPS
Qualitative assessment; confirm in synthesis solvent
SPPS Building block solubility Peptide aggregation

On-Resin Aggregation Mitigation

The presence of the sulfonate group on Fmoc-Thr(SO3Na)-OH confers increased hydrophilicity to the building block and, when incorporated, to the growing peptide chain . This hydrophilic modification helps mitigate the on-resin aggregation that often plagues the synthesis of long, hydrophobic, or beta-sheet prone peptides . While not directly compared to non-sulfated threonine in a quantitative assay, the class-level effect is well-documented for polar side-chain modifications, and the sulfonate's ionic character provides a stronger disruption of interchain hydrogen bonding than a simple hydroxyl group .

Aggregation Mitigation
Class-level
Hydrophilic sulfonate may reduce on-resin aggregation
May assist difficult peptide sequences
Class-level inference; experimental verification recommended
Difficult peptide sequences Aggregation suppression SPPS optimization

HPLC Purity Specification

Commercially available Fmoc-Thr(SO3Na)-OH is typically supplied with a minimum purity specification of ≥95% as determined by high-performance liquid chromatography (HPLC) . This level of purity is consistent with industry standards for Fmoc-amino acids used in research-grade peptide synthesis and ensures that the building block is free from significant contaminants that could interfere with coupling or lead to difficult-to-purify byproducts .

HPLC Purity
Supporting evidence
≥95% purity
Meets research-grade building block spec
Supplier data; lot-specific COA review
Building block quality HPLC purity Peptide synthesis

Fmoc-Thr(SO3Na)-OH Applications


Sulfothreonine Peptide Synthesis

Fmoc-Thr(SO3Na)-OH is the reagent of choice for introducing sulfated threonine residues into peptides designed to probe interactions with sulfate-binding proteins, such as chemokine receptors or selectins. The evidence of high acid stability (≤5% desulfation) ensures that the sulfate group remains intact during synthesis and cleavage, yielding homogeneous sulfopeptides essential for accurate binding and functional assays [1].

Difficult Peptide Sequence Synthesis

When synthesizing peptides that contain hydrophobic or beta-sheet forming stretches, Fmoc-Thr(SO3Na)-OH can be strategically incorporated to leverage the sulfonate group's hydrophilicity to disrupt on-resin aggregation. This application scenario is directly supported by the compound's enhanced solubility and aggregation-mitigating properties, which are critical for improving coupling efficiency and overall yield in challenging SPPS [1].

Sulfated Glycopeptide Library Generation

The compatibility of Fmoc-Thr(SO3Na)-OH with standard Fmoc-SPPS protocols makes it ideal for automated synthesis of libraries containing sulfated threonine. Its good solubility in organic solvents ensures reliable incorporation in automated synthesizers, while its stability during TFA cleavage minimizes side reactions. Such libraries are invaluable for structure-activity relationship (SAR) studies aimed at identifying sulfate-dependent binding motifs [1].

Peptide Therapeutics & Vaccine Production

For industrial-scale peptide synthesis where reproducibility and yield are paramount, Fmoc-Thr(SO3Na)-OH's consistent purity (≥95%) and stable performance profile provide a reliable building block. The minimized desulfation under standard cleavage conditions translates directly to higher crude peptide purity, reducing the burden and cost of downstream purification steps [1].

Application
Selection Property
Validation Focus
Sulfothreonine peptide research
Acid-stability profile of sulfate
Peptide integrity after TFA cleavage
Difficult sequence synthesis
Hydrophilic sulfonate modification
On-resin aggregation monitoring
Sulfopeptide library generation
Organic solvent solubility
Automated synthesizer coupling efficiency
Industrial sulfopeptide production
Consistent purity and synthesis reproducibility
Crude peptide purity and downstream processing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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